Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It also contains a tert-butyl group, which is known for its unique reactivity pattern in chemical transformations . The compound also has a bromo group attached to a phenyl ring, which could potentially undergo various organic reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyrrolidine core, with the various functional groups attached to it .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromo group is a good leaving group, so it could undergo substitution reactions. The tert-butyl group could participate in various reactions due to its unique reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its polarity would be influenced by the presence of the polar C-O and C-N bonds. Its boiling and melting points would depend on the strength of the intermolecular forces .Scientific Research Applications
Kinetics of Phenol Alkylation : Research explored the kinetics of tert-butylation of phenol with tert-butyl alcohol using sulfonic acid functional ionic liquids. This study is relevant due to the structural similarity to the target compound, particularly regarding the tert-butyl group. It was found that certain ionic liquids can catalyze phenol alkylation effectively, suggesting potential applications of similar compounds in catalysis (Elavarasan et al., 2011).
Spin Interaction in Zinc Complexes : Research involving Schiff and Mannich bases with tert-butyl groups and their zinc complexes showed potential applications in magnetic coupling and electronic properties studies. These findings can provide insights into the properties of similar tert-butyl-containing compounds (Orio et al., 2010).
Reaction with Nucleophilic Reagents : A study focusing on ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate and its reactions with nucleophiles may offer insights into the reactivity of similar tert-butyl-based compounds in organic synthesis (Pevzner, 2003).
Catalytic Ethylene Oligomerization : Exploring the effects of phenolic compounds on bis(imino)pyridine iron-catalyzed ethylene oligomerization. This research indicates that certain phenolic compounds, including those with tert-butyl groups, can influence catalytic processes, potentially offering applications in polymer chemistry (Ye et al., 2015).
Molecular Docking Study of Enantiomerically Pure Pyrrolidine Derivatives : The synthesis and potential antithrombin activity of pyrrolidine derivatives, including compounds structurally similar to the target compound, provide insights into their potential pharmaceutical applications (Ayan et al., 2013).
Solution-Phase Synthesis of Pyrrolidine Derivatives : This research into the solution-phase combinatorial synthesis of pyrrolidine derivatives, which are structurally related to the target compound, can offer insights into methodologies for the synthesis of such compounds (Malavašič et al., 2007).
Future Directions
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-tert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3.ClH/c1-16(2,3)10-5-6-14(12(17)7-10)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQANSWQTOAGNQ-JZKFLRDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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